molecular formula C17H12ClFN2O2 B2382200 2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole CAS No. 477887-50-6

2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole

Cat. No. B2382200
CAS RN: 477887-50-6
M. Wt: 330.74
InChI Key: CYGZXTUKOZQJGZ-KEBDBYFISA-N
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Description

The compound “2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole” is also known as 1H-Indole-3-carboxaldehyde, 2-chloro-1-methyl-, O-(4-fluorobenzoyl)oxime; (E)-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amino 4-fluorobenzoate; N-[(E)-(2-CHLORO-1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-N-[(4-FLUOROBENZOYL)OXY]AMINE .


Molecular Structure Analysis

The molecular structure of this compound involves a 1H-indole core with a 2-chloro-1-methyl group and a 3-({[(4-fluorobenzoyl)oxy]imino}methyl) group . The exact molecular weight or structure is not provided in the retrieved data.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : New methods for synthesizing fluorine-containing indole derivatives, including compounds structurally related to the specified molecule, have been developed (Nosova et al., 2019).
  • Structural Analysis : The characterization of similar indole derivatives has been conducted using various spectroscopic methods, including NMR and mass spectrometry, to confirm their molecular structures (Muralikrishna et al., 2014).

Potential Applications

  • Anticancer Activity : Certain indole derivatives, similar in structure to the specified compound, have been synthesized and evaluated for their in vitro cytotoxicity against human tumor cell lines, showing potential as anticancer agents (Penthala et al., 2011).
  • Biological Evaluations : Synthesized indole compounds have undergone biological activity screening, including antimicrobial activity, demonstrating their potential in various biological applications (Yılmaz et al., 2015).
  • Central Nervous System Applications : Research has been conducted on the synthesis of morpholino-N-acetyl indoles, related to the specified compound, for their depressant activity on the central nervous system (Rawat & Shukla, 2016).

Chemical Properties and Reactions

  • Photophysical Studies : Studies on the photophysical properties of indole derivatives have shown their potential as fluorescent probes, which could be relevant for the specified compound (Pereira et al., 2010).
  • Chemical Reactions and Mechanisms : The synthesis of various indole-based compounds, including the synthesis of thiochromeno[2,3-b]indol-11(6H)-ones and pyrido[3′,2′:5,6]thiopyrano[2,3-b]indol-5(10H)-ones, provides insights into the chemical reactivity of indole derivatives (Kiamehr et al., 2013).

properties

IUPAC Name

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O2/c1-21-15-5-3-2-4-13(15)14(16(21)18)10-20-23-17(22)11-6-8-12(19)9-7-11/h2-10H,1H3/b20-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGZXTUKOZQJGZ-KEBDBYFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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